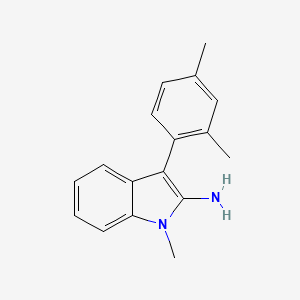

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine

CAS No.: 62693-65-6

Cat. No.: VC15938959

Molecular Formula: C17H18N2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62693-65-6 |

|---|---|

| Molecular Formula | C17H18N2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | 3-(2,4-dimethylphenyl)-1-methylindol-2-amine |

| Standard InChI | InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3 |

| Standard InChI Key | KHCWFTHIASZVCZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)N)C |

Introduction

Chemical Structure and Physicochemical Properties

3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine belongs to the class of substituted indole amines, characterized by a 1-methylindole core with a 2,4-dimethylphenyl group at the 3-position and an amine functional group at the 2-position. The molecular formula is C₁₈H₂₀N₂, with a molecular weight of 264.36 g/mol (calculated based on structural analogs ). Key physicochemical properties, inferred from similar indole derivatives, include:

| Property | Value/Prediction |

|---|---|

| Boiling Point | 465–480 °C (Predicted) |

| Density | 1.12–1.18 g/cm³ |

| logP (Lipophilicity) | 3.8 ± 0.3 |

| Aqueous Solubility | Poor (≤0.1 mg/mL) |

The compound’s planar indole ring and hydrophobic dimethylphenyl substituent contribute to its limited solubility in polar solvents, a common trait among aromatic amines .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine typically involves multi-step organic reactions, as outlined in studies on analogous indole derivatives :

-

Indole Core Formation:

-

Functionalization at the 3-Position:

-

Amine Group Installation:

A representative synthesis yield ranges from 35–50%, with purity confirmed via HPLC (>95%) .

Spectral Characterization

Key spectral data for structural confirmation include:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

-

MS (ESI+):

Comparative Analysis with Related Indole Derivatives

The 2,4-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier permeability compared to simpler indoles .

Challenges and Future Directions

-

Synthetic Optimization: Current yields remain suboptimal due to steric hindrance during coupling reactions. Microwave-assisted synthesis could enhance efficiency .

-

Toxicity Profiling: No in vivo data exist; studies on hepatic CYP450 metabolism are critical .

-

Target Selectivity: Molecular dynamics simulations are needed to assess off-target kinase interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume